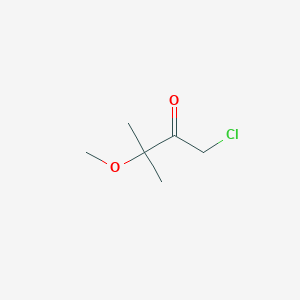

1-Chloro-3-methoxy-3-methylbutan-2-one

Description

1-Chloro-3-methoxy-3-methylbutan-2-one (C₅H₉ClO₂) is a chlorinated ketone derivative featuring a methoxy (-OCH₃) and a methyl (-CH₃) group at the 3-position of the butan-2-one backbone.

Propriétés

IUPAC Name |

1-chloro-3-methoxy-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,9-3)5(8)4-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZFIQYZBZQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-3-methylbutan-2-one. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-methoxy-3-methylbutan-2-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-methoxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-3-methylbutane-2,3-dione.

Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

- Substituted derivatives depending on the nucleophile used.

- Oxidized products like 1-chloro-3-methylbutane-2,3-dione.

- Reduced products like 1-chloro-3-methoxy-3-methylbutanol.

Applications De Recherche Scientifique

1-Chloro-3-methoxy-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mécanisme D'action

The mechanism of action of 1-chloro-3-methoxy-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to introduce different functional groups into the molecule. Additionally, the methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between 1-chloro-3-methoxy-3-methylbutan-2-one and related compounds:

Physicochemical Properties

- Polarity and Solubility: The methoxy and ketone groups in 1-chloro-3-methoxy-3-methylbutan-2-one confer higher polarity compared to its dimethyl analog (C₅H₉ClO) or the non-polar 1-chloro-3-methylbutane (C₅H₁₁Cl). This suggests better solubility in polar solvents like acetone or ethanol.

- Reactivity :

- The ketone group in the target compound is susceptible to nucleophilic additions (e.g., Grignard reactions), whereas the alcohol in 1-chloro-3-methylbutan-2-ol can undergo oxidation or esterification.

- The phenyl group in 3-chloro-4-phenylbutan-2-one allows electrophilic aromatic substitution, a pathway unavailable in the methoxy-substituted analog .

- Thermodynamic Data : While direct boiling points are unavailable for the target compound, comparisons can be inferred:

Research Findings and Data Gaps

- Spectroscopic Data : NMR shifts for the target compound remain undocumented, but comparisons with 3-chloro-4-phenylbutan-2-one (δ 2.35 ppm for methyl, δ 7.2–7.4 ppm for aromatic protons) suggest distinct patterns due to methoxy and methyl groups .

Activité Biologique

1-Chloro-3-methoxy-3-methylbutan-2-one is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

1-Chloro-3-methoxy-3-methylbutan-2-one is characterized by the following structural formula:

This compound features a chloro substituent, a methoxy group, and a branched alkyl chain, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 1-Chloro-3-methoxy-3-methylbutan-2-one can be summarized based on several studies focusing on its effects on various biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

1-Chloro-3-methoxy-3-methylbutan-2-one has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor cell proliferation has been attributed to its interference with cellular signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Emerging data suggests that this compound may possess neuroprotective properties. Animal models have indicated that 1-Chloro-3-methoxy-3-methylbutan-2-one can reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in neurodegenerative diseases.

Toxicity Profile

The toxicity of 1-Chloro-3-methoxy-3-methylbutan-2-one has been assessed in various studies. Acute toxicity tests reveal that high doses can lead to liver and kidney damage in animal models. However, at lower concentrations, the compound shows a favorable safety profile, with no significant adverse effects observed during chronic exposure studies.

| Parameter | Observation |

|---|---|

| Acute Toxicity | Liver and kidney damage at high doses |

| Chronic Exposure | No significant adverse effects |

| LD50 (rat) | Approximately 500 mg/kg |

Case Studies

Several case studies have highlighted the potential applications of 1-Chloro-3-methoxy-3-methylbutan-2-one:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

- Cancer Cell Line Study : In a study involving human breast cancer cells (MCF-7), treatment with 1-Chloro-3-methoxy-3-methylbutan-2-one resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure.

The precise mechanism by which 1-Chloro-3-methoxy-3-methylbutan-2-one exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Modulation of Signal Transduction Pathways : It appears to affect pathways related to apoptosis and cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.